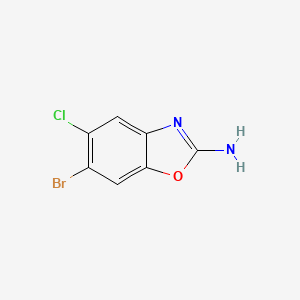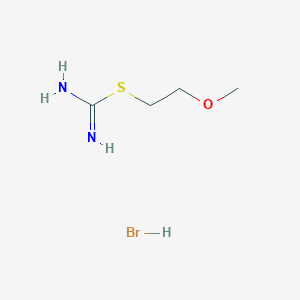
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline
概要
説明
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline: is an organochlorine compound that belongs to the class of chlorinated anilines. This compound is characterized by the presence of multiple chlorine atoms attached to both the aniline and phenoxy rings. It is primarily used as an intermediate in the synthesis of various chemical products, including dyes, pigments, and pesticides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline typically involves the chlorination of aniline derivatives. One common method is the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced into the aromatic ring of aniline.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with proper ventilation and safety measures to handle the toxic chlorine gas. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and other chlorinated aromatic compounds.
Biology: In biological research, this compound is used to study the effects of chlorinated anilines on biological systems. It helps in understanding the toxicity and environmental impact of chlorinated aromatic compounds.
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of pesticides and herbicides. It is also employed in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their functions. The presence of multiple chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules. This can result in oxidative stress and damage to cellular structures, contributing to its toxic effects.
類似化合物との比較
2,4,6-Trichloroaniline: Similar in structure but lacks the phenoxy group.
2,4-Dichlorophenol: Contains fewer chlorine atoms and lacks the aniline group.
2,4,6-Trichlorophenol: Similar chlorination pattern but different functional groups.
Uniqueness: 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)aniline is unique due to the presence of both aniline and phenoxy groups with multiple chlorine substitutions. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications.
特性
IUPAC Name |
2,3,4-trichloro-6-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5NO/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUWGXIMAIKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2N)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214881 | |
| Record name | Benzenamine, 2,3,4-trichloro-6-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64630-64-4 | |
| Record name | 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64630-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,3,4-trichloro-6-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,3,4-trichloro-6-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B3055339.png)




![Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one](/img/structure/B3055348.png)

![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)



